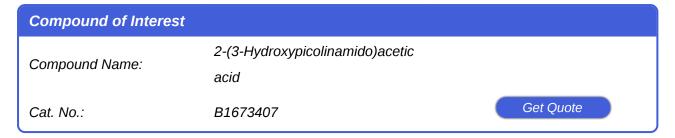


Initial Characterization of 2-(3-Hydroxypicolinamido)acetic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of **2-(3-Hydroxypicolinamido)acetic acid**, a notable inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. The document details its physicochemical properties, a summary of its synthesis, and its inhibitory activity against its target enzyme. Detailed experimental protocols for the characterization and biological evaluation of this compound are also provided, along with visualizations of key processes to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, epigenetics, and drug discovery.

Introduction

2-(3-Hydroxypicolinamido)acetic acid has emerged as a significant small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological and pathological processes, including nucleic acid repair and epigenetic modifications. First identified through dynamic combinatorial mass spectrometry, this compound serves as a valuable chemical probe for studying the function of these enzymes and as a lead compound for the development of novel therapeutics.[1] This guide summarizes the foundational data on its synthesis, properties, and biological activity.



Physicochemical Properties

The fundamental physicochemical properties of **2-(3-Hydroxypicolinamido)acetic acid** are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.

Property	Value	Source
IUPAC Name	2-(3- Hydroxypicolinamido)acetic acid	N/A
CAS Number	3458-69-3	[1]
Molecular Formula	C8H8N2O4	[1]
Molecular Weight	196.16 g/mol	[1]
Appearance	White to off-white solid	Inferred
Solubility	Soluble in DMSO and aqueous buffers	Inferred from assay conditions

Synthesis

The synthesis of **2-(3-Hydroxypicolinamido)acetic acid** is achieved through a standard amide coupling reaction between 3-hydroxypicolinic acid and glycine methyl ester, followed by saponification of the resulting ester to yield the final carboxylic acid.





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A high-level overview of the synthesis of **2-(3-Hydroxypicolinamido)acetic acid**.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on standard peptide coupling and saponification reactions as would be detailed in the supporting information of the primary literature.

Step 1: Synthesis of Methyl 2-(3-hydroxypicolinamido)acetate

- To a solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add glycine methyl ester hydrochloride (1.2 eq) to the reaction mixture.
- Continue stirring at room temperature for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(3hydroxypicolinamido)acetate.

Step 2: Synthesis of 2-(3-Hydroxypicolinamido)acetic acid

 Dissolve methyl 2-(3-hydroxypicolinamido)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.



- Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
- Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Hydroxypicolinamido)acetic acid.

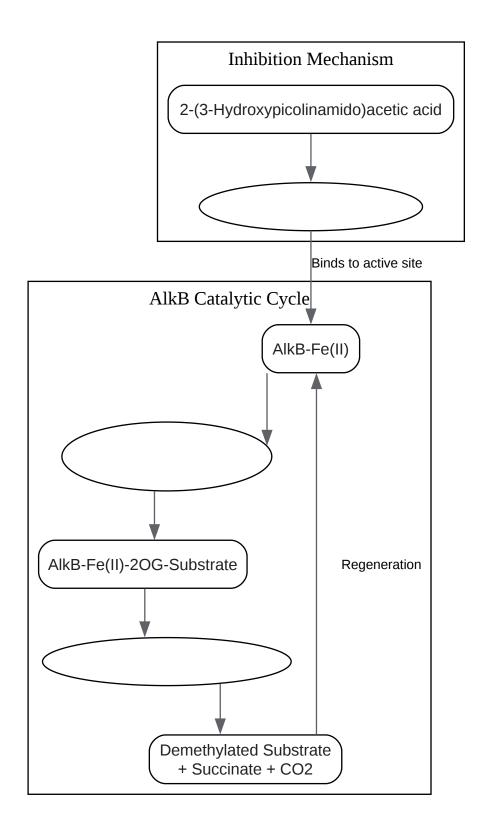
Biological Activity

2-(3-Hydroxypicolinamido)acetic acid is an inhibitor of the 2-oxoglutarate (2OG) dependent nucleic acid demethylase AlkB.[1] These enzymes play a crucial role in DNA and RNA repair by removing alkylation damage. The inhibitory activity of the title compound against AlkB is summarized in the table below.

Target Enzyme	IC50 (μM)	Reference
AlkB	3.4	[1]

The mechanism of inhibition involves the coordination of the inhibitor to the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. This competitive inhibition prevents the binding of 2-oxoglutarate and subsequent demethylation of the nucleic acid substrate.





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The inhibitory action on the AlkB catalytic cycle.



Detailed Experimental Protocol: AlkB Inhibition Assay

The following is a generalized fluorescence-based assay protocol for determining the inhibitory activity of compounds against AlkB, adapted from established methods.[2][3] This assay measures the production of formaldehyde, a byproduct of the demethylation reaction.

Materials:

- AlkB enzyme (purified)
- Methylated single-stranded DNA (ssDNA) substrate (e.g., containing 1-methyladenine)
- 2-Oxoglutarate (2OG)
- Ammonium iron(II) sulfate
- · Ascorbic acid
- HEPES buffer (pH 7.5)
- Formaldehyde dehydrogenase (FDH)
- β-Nicotinamide adenine dinucleotide (NAD+)
- 2-(3-Hydroxypicolinamido)acetic acid (test inhibitor)
- 96-well black microplates
- Fluorescence plate reader

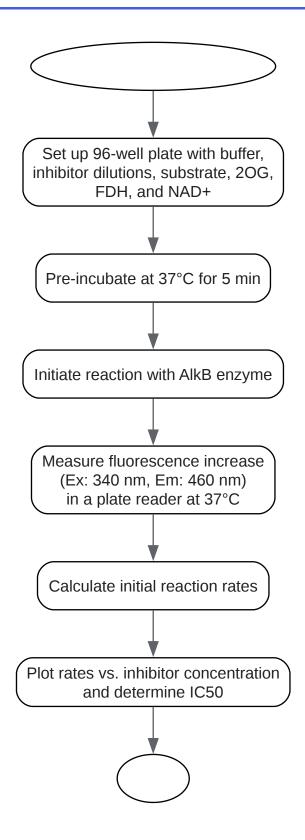
Procedure:

- Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 μM ammonium iron(II) sulfate, and 1 mM ascorbic acid.
- Prepare serial dilutions of 2-(3-Hydroxypicolinamido)acetic acid in the reaction buffer.
- In a 96-well plate, add the following to each well:



- Reaction buffer
- Varying concentrations of the inhibitor
- Methylated ssDNA substrate (final concentration, e.g., 200 nM)
- 2-Oxoglutarate (final concentration, e.g., 100 μM)
- Formaldehyde dehydrogenase (final concentration, e.g., 0.2 U/well)
- NAD+ (final concentration, e.g., 500 μM)
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding AlkB enzyme (final concentration, e.g., 50 nM) to each well.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time, which corresponds to the production of NADH.
- Calculate the initial reaction rates from the linear phase of the fluorescence signal.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable doseresponse curve to determine the IC₅₀ value.





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Workflow for the AlkB fluorescence-based inhibition assay.



Conclusion

2-(3-Hydroxypicolinamido)acetic acid is a well-characterized inhibitor of the 2-oxoglutarate dependent demethylase AlkB. Its straightforward synthesis and potent, competitive inhibitory activity make it a valuable tool for studying the biological roles of this enzyme family. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to develop further generations of 2OG oxygenase inhibitors.

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